5-Iodo-4-methyl-2,3-dihydro-1H-inden-1-one

Catalog No.
S12296585
CAS No.
M.F
C10H9IO
M. Wt
272.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Iodo-4-methyl-2,3-dihydro-1H-inden-1-one

Product Name

5-Iodo-4-methyl-2,3-dihydro-1H-inden-1-one

IUPAC Name

5-iodo-4-methyl-2,3-dihydroinden-1-one

Molecular Formula

C10H9IO

Molecular Weight

272.08 g/mol

InChI

InChI=1S/C10H9IO/c1-6-7-3-5-10(12)8(7)2-4-9(6)11/h2,4H,3,5H2,1H3

InChI Key

OFWISBNLDJTVJE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1CCC2=O)I

5-Iodo-4-methyl-2,3-dihydro-1H-inden-1-one is an organic compound characterized by its bicyclic structure, featuring a methyl group at the 4-position and an iodine atom at the 5-position of the indene system. Its molecular formula is C9H7IOC_9H_7IO, with a molecular weight of approximately 244.07 g/mol. This compound is a derivative of indanone and exhibits unique chemical properties due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity.

, including:

  • Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
  • Oxidation Reactions: The compound can be oxidized to yield 5-iodo-1-indanone using strong oxidizing agents like chromium trioxide in acetic acid.
  • Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Research indicates that 5-Iodo-4-methyl-2,3-dihydro-1H-inden-1-one exhibits notable biological activities. It has been studied for its potential applications in medicinal chemistry, particularly as an antibacterial and antifungal agent. The presence of the iodine atom enhances its interaction with biological targets through mechanisms such as halogen bonding, which may increase its binding affinity to enzymes and receptors . Additionally, it may modulate various cellular processes, influencing gene expression and cellular metabolism.

The synthesis of 5-Iodo-4-methyl-2,3-dihydro-1H-inden-1-one typically involves the iodination of 2,3-dihydro-1H-inden-1-one. Common methods include:

  • Iodination Reaction: This method involves reacting 2,3-dihydro-1H-inden-1-one with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is generally carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
  • Alkylation Reactions: Methyl groups can be introduced through alkylation reactions using suitable methylating agents under basic conditions.

These methods can be optimized for industrial production by employing continuous flow reactors to enhance yield and purity.

5-Iodo-4-methyl-2,3-dihydro-1H-inden-1-one has several applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Medicinal Chemistry: This compound is explored for its therapeutic potential in treating infections and other diseases due to its biological activity.
  • Material Science: Its unique properties make it a candidate for developing novel materials with specific electronic or optical characteristics .

Studies have shown that 5-Iodo-4-methyl-2,3-dihydro-1H-inden-1-one interacts with various biological targets. Its mechanism of action often involves binding to enzymes or receptors, modulating their activity. The iodine atom's presence plays a crucial role in enhancing the compound's binding affinity, which can lead to increased efficacy in its applications .

Several compounds share structural similarities with 5-Iodo-4-methyl-2,3-dihydro-1H-inden-1-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Methyl-2,3-dihydro-1H-inden-1-oneMethyl group at the 4-positionLacks iodine; different reactivity profile
5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-oneBromine instead of iodineDifferent halogen properties affecting reactivity
4-Chloro-2,3-dihydro-1H-inden-1-oneChlorine at the 4-positionUnique due to chlorine's electronegativity
5-Iodo-6-methyl-2,3-dihydro-1H-inden-1-oneMethyl group at the 6-positionVariation in position affects chemical behavior

Uniqueness: The distinct combination of both iodine and a methyl group at specific positions allows for targeted chemical modifications and potential applications that differ from those of similar compounds. The specific substitution pattern contributes to its unique reactivity and biological properties.

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Exact Mass

271.96981 g/mol

Monoisotopic Mass

271.96981 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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